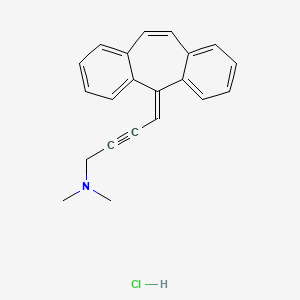

Intriptyline hydrochloride

説明

Intriptyline Hydrochloride is a tricyclic antidepressant (TCA) classified under central nervous system agents, specifically used for treating depressive disorders . These compounds share a tricyclic aromatic core with an alkylamine side chain, which is critical for their mechanism of action—primarily inhibiting serotonin and norepinephrine reuptake .

特性

CAS番号 |

27466-29-1 |

|---|---|

分子式 |

C21H20ClN |

分子量 |

321.8 g/mol |

IUPAC名 |

N,N-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C21H19N.ClH/c1-22(2)16-8-7-13-21-19-11-5-3-9-17(19)14-15-18-10-4-6-12-20(18)21;/h3-6,9-15H,16H2,1-2H3;1H |

InChIキー |

AWGQDASDKPZSII-UHFFFAOYSA-N |

SMILES |

CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |

正規SMILES |

CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |

外観 |

Solid powder |

他のCAS番号 |

27466-29-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Intriptyline hydrochloride |

製品の起源 |

United States |

準備方法

合成経路および反応条件: : イミプラミン塩酸塩は、三環系環状系の形成を含む一連の化学反応によって合成されます。合成は通常、以下の手順を含みます。

三環系環状系の形成: これは、ジベンゾシクロヘプテン誘導体の環化を含みます。

ジメチルアミノ基の導入: この手順は、三環系中間体のジメチルアミンによるアルキル化を含みます。

塩酸塩の形成: 最後の手順は、遊離塩基と塩酸を反応させて塩酸塩を形成することを含みます.

工業的生産方法: : イミプラミン塩酸塩の工業的生産は、同様の合成経路をより大規模で行います。 このプロセスは、収率と純度を最適化するために、しばしば高性能液体クロマトグラフィー(HPLC)を使用して精製を行います .

化学反応の分析

科学的研究への応用

イミプラミン塩酸塩は、次のような幅広い科学的研究への応用があります。

化学: 三環系抗うつ薬とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質受容体との相互作用を含む、生物学的システムにおける三環系抗うつ薬の影響を研究するために使用されます。

医学: うつ病、神経障害性疼痛、片頭痛など、さまざまな病態の治療における有効性と安全性を研究するための臨床研究で使用されます。

科学的研究の応用

Intriptlyine Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.

Biology: Used to study the effects of tricyclic antidepressants on biological systems, including their interactions with neurotransmitter receptors.

Medicine: Used in clinical research to study its efficacy and safety in treating various conditions, including depression, neuropathic pain, and migraine.

Industry: Used in the pharmaceutical industry for the development of new antidepressant drugs and formulations.

作用機序

イミプラミン塩酸塩は、ノルエピネフリンとセロトニンの再取り込みを、アドレナリン作動性ニューロンとセロトニン作動性ニューロンで阻害することでその効果を発揮します。 これにより、これらの神経伝達物質のシナプス濃度が高くなり、気分と疼痛知覚に対する効果が向上します . この化合物は、モノアミンオキシダーゼ阻害薬として作用することはなく、中枢神経系を主に刺激するものでもありません .

類似化合物との比較

Structural and Molecular Comparisons

Chemical Profiles

The molecular structures of TCAs influence their pharmacokinetics and receptor affinity. Key compounds are compared below:

Table 1: Structural and Molecular Data

*Estimated based on TCA analogs.

Pharmacological and Analytical Comparisons

Pharmacodynamic Profiles

Table 2: Activity Data for Key Targets

Notes:

Analytical Methods

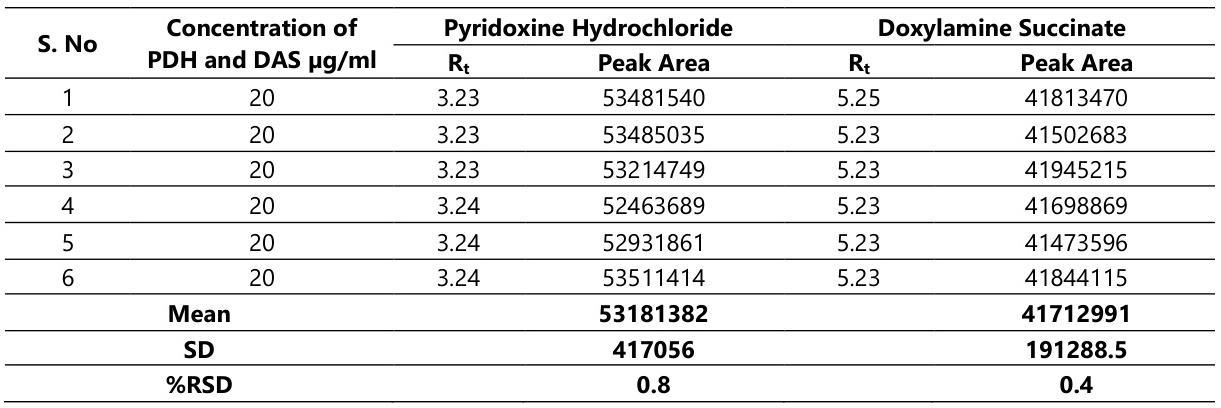

HPLC is a common technique for quantifying related compounds:

- Nortriptyline HCl and Fluphenazine HCl: Simultaneous determination using HPLC with calibration ranges of 2–50 µg/mL .

- Bamifylline HCl : RP-HPLC method validated for linearity (5–30 µg/mL) and precision (RSD < 2%) .

- Doxylamine Succinate and Pyridoxine HCl : System suitability tests with retention times of 2.8 and 4.2 minutes, respectively .

Implications for Intriptyline HCl :

Similar HPLC methodologies could be adapted for Intriptyline quantification, leveraging its structural resemblance to other TCAs .

Indications and Efficacy

- Intriptyline HCl : Presumed use in major depressive disorder, akin to Amitriptyline and Protriptyline .

- Amitriptyline HCl : Broad applications include depression, migraines, and neuropathic pain due to dual reuptake inhibition .

- Protriptyline HCl : Used in depression with fewer sedative effects compared to Amitriptyline .

Q & A

Basic: What are the validated methods for synthesizing and characterizing Intriptyline hydrochloride in preclinical research?

Answer:

Synthesis protocols should follow strict stoichiometric control and purity validation. Use techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%). For characterization, employ differential scanning calorimetry (DSC) to verify crystalline stability and mass spectrometry (MS) for molecular weight confirmation. Ensure reproducibility by documenting solvent ratios, reaction temperatures, and purification steps in detail .

Basic: How can researchers identify and validate the primary pharmacological targets of this compound?

Answer:

Utilize in vitro binding assays (e.g., radioligand displacement assays) to screen for affinity at serotonin/norepinephrine transporters. Confirm target engagement via knockout cell lines or siRNA-mediated gene silencing. Cross-validate findings with in vivo electrophysiology in rodent models to correlate receptor occupancy with behavioral outcomes (e.g., forced swim test for antidepressant efficacy) .

Advanced: What experimental design principles optimize preclinical studies investigating this compound’s efficacy in neuropathic pain models?

Answer:

Adopt a factorial design to isolate dose-dependent effects and interactions with adjuvant therapies. Include sham and positive control groups (e.g., gabapentin). Use blinded randomization to allocate subjects and power analysis to determine cohort sizes. Measure outcomes like mechanical allodynia with von Frey filaments at multiple timepoints. Validate results via independent replication cohorts and meta-analysis of historical data .

Advanced: How should researchers resolve contradictions between preclinical efficacy data and clinical trial outcomes for this compound?

Answer:

Conduct a systematic review of species-specific pharmacokinetic differences (e.g., metabolic enzyme expression). Use translational biomarkers (e.g., CSF monoamine levels) to bridge preclinical and clinical data. Employ Bayesian statistical models to quantify uncertainty in dose-response extrapolation. Re-evaluate preclinical models for clinical relevance—e.g., chronic vs. acute pain paradigms .

Advanced: What methodologies elucidate this compound’s molecular interactions with ion channels or transporters?

Answer:

Apply cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve binding conformations (as in ’s structural analysis). Use molecular dynamics simulations to predict allosteric modulation. Validate findings with patch-clamp electrophysiology in transfected HEK cells. Cross-reference with mutagenesis studies to identify critical binding residues .

Advanced: How can researchers ensure reproducibility in this compound’s preclinical toxicity studies?

Answer:

Follow NIH guidelines for reporting animal studies: detail housing conditions, diet, and circadian rhythms. Use standardized toxicity endpoints (e.g., ALT/AST levels, histopathology). Share raw data and analysis scripts via open repositories. Validate findings across multiple institutions using harmonized protocols .

Advanced: What strategies improve pharmacokinetic profiling of this compound in diverse populations?

Answer:

Incorporate population pharmacokinetics (PopPK) models to account for genetic polymorphisms (e.g., CYP2D6 variants). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption in geriatric or pediatric populations. Validate with sparse sampling in Phase I trials and compare to in vitro hepatocyte metabolism data .

Advanced: How can structural data inform the optimization of this compound’s formulation for enhanced bioavailability?

Answer:

Analyze crystallographic data to identify polymorphic forms with higher solubility. Use co-crystallization techniques with excipients (e.g., cyclodextrins) to improve dissolution rates. Validate stability via accelerated aging tests (40°C/75% RH) and in vivo bioavailability studies in fasted/fed states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。